REACTION_CXSMILES
|
[OH:1][CH2:2]/[CH:3]=[CH:4]/[C:5]1[CH:14]=[CH:13][C:8]2[C:9](=[O:12])[O:10][CH2:11][C:7]=2[CH:6]=1.ClC1C=C(C=CC=1)C(O)=[O:20]>C(Cl)Cl>[OH:1][CH2:2][CH:3]1[O:20][CH:4]1[C:5]1[CH:14]=[CH:13][C:8]2[C:9](=[O:12])[O:10][CH2:11][C:7]=2[CH:6]=1
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Name
|
|
Quantity
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2 g
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Type
|
reactant
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Smiles
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OC/C=C/C1=CC2=C(C(OC2)=O)C=C1
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2.14 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to rise to RT
|
Type
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FILTRATION
|
Details
|
the mixture was filtered
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Type
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CUSTOM
|
Details
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the filtrate was partitioned between DCM and water
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Type
|
WASH
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Details
|
The organic layer was washed with water (20 mL) and brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel chromatography (petrol ether/EtOAc=2:1)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |